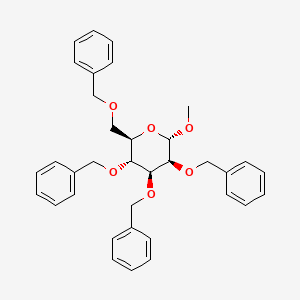

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

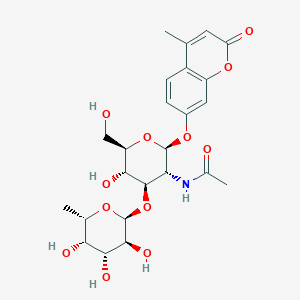

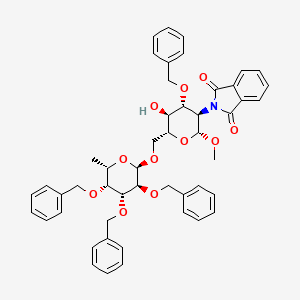

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside (MUG) is a fluorogenic substrate that is widely used in biochemical and microbiological research. It is a derivative of 4-methylumbelliferone (4-MU) and is commonly used to detect the activity of enzymes such as beta-galactosidase, beta-glucuronidase, and beta-glucosidase.

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is N-acetyl-α-D-glucosaminidase . This enzyme is involved in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for N-acetyl-α-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, a fluorescent product, 4-methylumbelliferone (4-MU) , is released .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The release of 4-MU upon enzymatic cleavage can be used to quantify the activity of N-acetyl-α-D-glucosaminidase .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which suggests it may have good bioavailability.

Result of Action

The cleavage of this compound by N-acetyl-α-D-glucosaminidase and the subsequent release of 4-MU allows for the quantification of the enzyme’s activity . This can be particularly useful in diagnosing conditions such as Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by deficiencies in this enzyme.

Action Environment

The fluorescence of 4-MU, the product of the enzymatic cleavage, is pH-dependent . This suggests that the action, efficacy, and stability of this compound may be influenced by the pH of its environment. Additionally, the compound is reported to be light sensitive , indicating that light exposure could affect its stability and efficacy.

Properties

IUPAC Name |

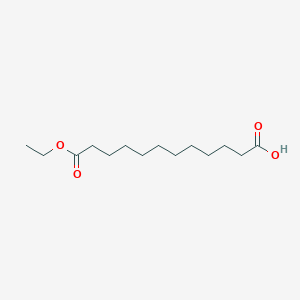

7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYRVZLJCNXMD-BTAUDXDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)